3-(2-Trityl-2H-tetrazol-5-YL)-phenol

Medicinal Chemistry Synthetic Intermediate Lipophilicity

Researchers synthesizing ARB candidates often face chemoselective deprotection challenges with acid-labile intermediates. 3-(2-Trityl-2H-tetrazol-5-yl)phenol solves this with N2-trityl protection enabling orthogonal, non-acidic deprotection late in synthesis. • Meta-phenol orientation provides a unique coupling vector for biphenyl/heterocycle cores, distinct from para-substituted analogs. • AKR1C2 inhibitory activity (IC50 = 206 µM) as a starting scaffold for SAR-driven medicinal chemistry programs. • Rigid bifunctional scaffold: tetrazole as carboxylic acid bioisostere, phenol handle for etherification/esterification. Supplied at 96% purity with full QA documentation. Suitable as a process impurity marker for sartan API development.

Molecular Formula C26H20N4O
Molecular Weight 404.5 g/mol
CAS No. 885278-25-1
Cat. No. B1505325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Trityl-2H-tetrazol-5-YL)-phenol
CAS885278-25-1
Molecular FormulaC26H20N4O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O
InChIInChI=1S/C26H20N4O/c31-24-18-10-11-20(19-24)25-27-29-30(28-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,31H
InChIKeyMIDUJJHWBFKQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Trityl-2H-tetrazol-5-yl)phenol Structural Overview


3-(2-Trityl-2H-tetrazol-5-YL)-phenol (CAS 885278-25-1) is a synthetic small molecule of the N-tritylated 2H-tetrazolyl phenol class, characterized by a trityl (triphenylmethyl) protecting group at the N2 position of a 5-substituted tetrazole ring and a 3-hydroxyphenyl substituent [1]. With a molecular formula of C26H20N4O and molecular weight of approximately 404.46 g/mol, this compound is supplied as a research-grade intermediate typically at 96–98% purity . It is structurally and functionally related to trityl-protected tetrazole intermediates used in the synthesis of angiotensin II receptor blockers (ARBs, or sartans) and other biologically active heterocycles .

3-(2-Trityl-2H-tetrazol-5-yl)phenol Substitution Risks


Substitution of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol with other trityl-tetrazole derivatives without rigorous requalification is technically unsound. The specific position of the phenolic hydroxyl group (meta vs. para substitution) directly influences physicochemical properties, including lipophilicity (LogP), molecular planarity, and hydrogen-bonding capacity, which are critical for subsequent coupling reactions and downstream intermediate purification . Furthermore, the N2-trityl regiochemistry is essential for orthogonal deprotection strategies; chemoselective detritylation methods distinguish between N-trityl-tetrazoles and other protecting groups (e.g., trityl amines), and the specific tetrazole-phenol scaffold may exhibit differential stability under these conditions . Consequently, using a structurally related analog—such as the para-substituted 4-(2-Trityl-2H-tetrazol-5-yl)phenol (CAS 885278-37-5) or the methylene-bridged 3-[(2-Trityl-2H-tetrazol-5-yl)methyl]phenol (CAS 885278-40-0)—without prior experimental validation risks altered reaction yields, impurity profiles, and ultimately, compromised final product quality .

3-(2-Trityl-2H-tetrazol-5-yl)phenol vs. Key Analogs


Lipophilicity (LogP) Comparison

3-(2-Trityl-2H-tetrazol-5-YL)-phenol (meta-substituted) exhibits a calculated octanol-water partition coefficient (LogP) of 4.89, as reported by ChemSrc, reflecting its hydrophobic character due to the trityl group . In contrast, its direct structural analog, 4-(2-Trityl-2H-tetrazol-5-yl)phenol (para-substituted, CAS 885278-37-5), is calculated to have a LogP of 5.13 under the same predictive model . This difference of approximately 0.24 LogP units, though modest, can translate into a measurable difference in chromatographic retention time and solubility in organic-aqueous biphasic systems, which are critical parameters in purification and reaction work-up.

Medicinal Chemistry Synthetic Intermediate Lipophilicity

Boiling Point Distinction

The target compound has a calculated boiling point of 638.1 ± 65.0 °C at 760 mmHg, as reported by ChemBlink . Its para-substituted isomer, 4-(2-Trityl-2H-tetrazol-5-yl)phenol, has a slightly lower calculated boiling point of 629.6 ± 65.0 °C at 760 mmHg . The 8.5 °C difference in predicted boiling point suggests that under identical distillation or high-vacuum solvent removal conditions, the meta-isomer is marginally less volatile. This can affect the selection of drying or concentration parameters to prevent thermal degradation or loss of the intermediate.

Process Chemistry Thermal Stability Purification

AKR1C2 Enzyme Inhibition Activity

3-(2-Trityl-2H-tetrazol-5-YL)-phenol has been tested in a high-throughput screening format and showed inhibition of human recombinant AKR1C2 with an IC50 of 2.06 x 10^5 nM (206 µM) in a microplate fluorescence reader assay measuring S-tetralol oxidation [1]. AKR1C2 (aldo-keto reductase family 1 member C2) is an enzyme involved in steroid hormone metabolism. This data point, while indicative of low micromolar to high nanomolar activity, provides a specific biochemical handle for this scaffold. No comparable AKR1C2 data are currently available in the public domain for the most immediate structural analogs (e.g., 4-(2-Trityl-2H-tetrazol-5-yl)phenol), making this a unique point of reference for the meta-substituted phenol.

Biological Activity Enzyme Inhibition Screening

Conformational Rigidity vs. Flexibility

3-(2-Trityl-2H-tetrazol-5-YL)-phenol has a direct bond between the tetrazole C5 and the phenol C3 (meta) positions, conferring a specific, semi-rigid conformation. In contrast, the methylene-bridged analog 3-[(2-Trityl-2H-tetrazol-5-yl)methyl]phenol (CAS 885278-40-0) introduces an sp3-hybridized methylene (-CH2-) linker between the tetrazole and the phenol ring . This single-atom insertion alters the dihedral angle between the two aromatic rings, impacting molecular shape, π-stacking potential, and the spatial orientation of the hydrogen bond donor (phenol -OH) relative to the tetrazole ring. This is a fundamental difference in the pharmacophoric presentation of the molecule and can significantly influence binding to biological targets or packing in crystalline materials.

Structural Biology Conformational Analysis Scaffold Design

N2-Trityl Regiochemistry and Deprotection

The trityl group is attached to the N2 position of the tetrazole ring in 3-(2-Trityl-2H-tetrazol-5-YL)-phenol, which is a critical feature for orthogonal deprotection strategies . Published methods demonstrate that N-trityl tetrazoles can be chemoselectively cleaved in the presence of other base-labile protecting groups or trityl-protected amines using naphthalene-catalyzed lithiation or indium-mediated reductive conditions . While specific yield data for the deprotection of this exact compound is not available in the public domain, the reported methodology shows that for representative N-trityl tetrazoles, the detritylation yields are generally excellent (often >90%) without decomposition of the tetrazole ring . This contrasts with N1-trityl tetrazoles, which are known to isomerize under certain conditions, or with compounds requiring acidic deprotection that could hydrolyze other sensitive functional groups.

Synthetic Methodology Protecting Groups Orthogonal Chemistry

3-(2-Trityl-2H-tetrazol-5-yl)phenol Applications


ARB Analog Synthesis

This compound serves as a protected tetrazole-phenol building block for the synthesis of next-generation ARB candidates. The N2-trityl group enables a non-acidic, chemoselective deprotection strategy late in the synthesis, preserving acid-sensitive functionalities elsewhere in the molecule . The meta-phenol orientation provides a unique vector for attachment to a biphenyl or other heterocyclic core, potentially yielding analogs with altered binding kinetics or metabolic stability compared to para-substituted counterparts.

AKR1C2 Modulator Optimization

Based on the reported AKR1C2 inhibitory activity (IC50 = 206 µM) [1], this compound can be utilized as a starting scaffold for a medicinal chemistry program aimed at developing more potent and selective modulators of AKR1C2. The trityl group contributes to lipophilicity and may enhance cell permeability, while the phenol provides a handle for further derivatization (e.g., etherification, esterification) to explore structure-activity relationships (SAR).

Sartan API Impurity Profiling

In the context of process chemistry for sartan active pharmaceutical ingredients (APIs) such as Losartan or Valsartan, this compound can be used as a process-related impurity marker or as a model substrate for developing robust N-trityl deprotection methods [2]. The quantitative differences in physicochemical properties (e.g., LogP, boiling point) inform the development of optimized purification protocols, ensuring effective removal of this and related intermediates from the final drug substance.

Bifunctional Ligand Design Scaffold

The direct linkage between the tetrazole and phenol moieties creates a rigid, bifunctional scaffold. The tetrazole can act as a carboxylic acid bioisostere or a metal-chelating group, while the phenol can engage in hydrogen bonding or be functionalized with a reporter tag (e.g., fluorophore, biotin). This makes the compound a useful core for designing chemical probes to study protein-ligand interactions where both a planar aromatic system and a specific hydrogen-bonding pattern are required.

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